2-[(1-Carbamoylethyl)sulfanyl]benzoic acid
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Overview
Description
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid is a versatile chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is known for its unique properties, making it ideal for various scientific research applications, including biological processes, drug development, and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiol-containing compounds under specific conditions. One common method includes the reaction of 2-mercaptobenzoic acid with an appropriate carbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(1-Carbamoylethyl)sulfanyl]benzoic acid involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
2-[(1-Carbamoylethyl)sulfanyl]benzoic acid can be compared with other similar compounds, such as:
2-Mercaptobenzoic acid: Similar structure but lacks the carbamoylethyl group.
2-(Methylthio)benzoic acid: Contains a methylthio group instead of the carbamoylethyl group.
2-(Ethylthio)benzoic acid: Contains an ethylthio group instead of the carbamoylethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-(1-amino-1-oxopropan-2-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPZSIQXDTVYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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